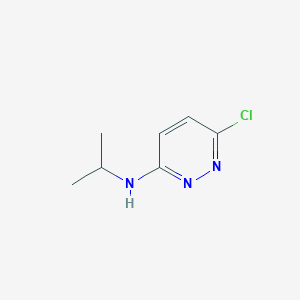

6-chloro-N-isopropylpyridazin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-propan-2-ylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-5(2)9-7-4-3-6(8)10-11-7/h3-5H,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBDHWVJYXLFKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481819 | |

| Record name | 6-chloro-N-isopropylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-55-2 | |

| Record name | 6-chloro-N-isopropylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-chloro-N-isopropylpyridazin-3-amine (CAS 1007-55-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-chloro-N-isopropylpyridazin-3-amine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, and critical applications, with a focus on its role in the development of novel therapeutics. This document is designed to be a practical resource, offering not just data, but also the scientific rationale behind the methodologies presented.

Core Compound Profile

This compound is a substituted pyridazine, a class of aromatic heterocycles containing two adjacent nitrogen atoms.[1][2] The unique electronic properties of the pyridazine ring, including its high dipole moment and hydrogen bonding capacity, make it a valuable scaffold in drug design.[1] The presence of a chloro group at the 6-position provides a reactive handle for further chemical modification, typically through nucleophilic aromatic substitution, while the N-isopropyl group at the 3-position modulates the compound's physicochemical properties such as lipophilicity and metabolic stability.[3]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1007-55-2 | [4][5] |

| Molecular Formula | C₇H₁₀ClN₃ | [4][5] |

| Molecular Weight | 171.63 g/mol | [4][6] |

| IUPAC Name | 6-chloro-N-(propan-2-yl)pyridazin-3-amine | [4] |

| Appearance | Off-white solid | [7] |

| Melting Point | 114-116 °C | [8] |

| Boiling Point | 352.6±22.0 °C (Predicted) | [8] |

| pKa | 4.27±0.10 (Predicted) | [8] |

| LogP | 1.95 | [6] |

| SMILES | CC(C)NC1=NN=C(C=C1)Cl | [4] |

| InChIKey | KFBDHWVJYXLFKF-UHFFFAOYSA-N | [4] |

Note: Some physical properties are predicted based on computational models.

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in heterocyclic chemistry involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile.[9]

Synthetic Pathway

The most direct route involves the reaction of 3,6-dichloropyridazine with isopropylamine. The electron-deficient nature of the pyridazine ring facilitates the substitution. The reaction is generally regioselective, with the first substitution occurring preferentially at one of the chloro-positions.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on a general procedure for the synthesis of chloroaminodiazines and should be optimized for specific laboratory conditions.[10]

Materials:

-

3,6-Dichloropyridazine

-

Isopropylamine

-

Triethylamine (or another suitable non-nucleophilic base)

-

Absolute Ethanol

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Petroleum Ether

Procedure:

-

To a round-bottom flask, add 3,6-dichloropyridazine (1.0 equivalent) and absolute ethanol.

-

Add triethylamine (1.5 equivalents) to the solution, followed by the dropwise addition of isopropylamine (1.5 equivalents).

-

The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude solid is triturated with petroleum ether and filtered to yield the purified this compound.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR, LC-MS, and melting point analysis. The expected spectroscopic data should align with the structure of this compound.

Applications in Drug Discovery and Development

The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][11] this compound serves as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.

Role as a Key Building Block: The Case of Resmetirom

A prominent example of the utility of the pyridazine core is in the synthesis of Resmetirom (MGL-3196), a thyroid hormone receptor-beta (THR-β) agonist recently approved by the FDA for the treatment of noncirrhotic nonalcoholic steatohepatitis (NASH).[12][13][14] While not a direct precursor, a structurally similar 6-chloro-5-isopropylpyridazin-3-yloxy aniline derivative is a key intermediate in the synthesis of Resmetirom.[12] This highlights the importance of the 6-chloropyridazine moiety as a foundational element for building complex, biologically active molecules.

The synthesis of Resmetirom involves the condensation of a substituted aminophenol with a dichloropyridazine derivative, followed by further functionalization.[12] The 6-chloro position of the pyridazine ring is crucial for the subsequent chemical transformations that lead to the final drug molecule.

Potential Therapeutic Applications of Pyridazine Derivatives

The broader class of pyridazine derivatives has been investigated for a multitude of therapeutic applications. The electron-deficient nature of the pyridazine ring allows it to act as a bioisostere for other aromatic systems, such as phenyl or pyridine rings, while offering improved physicochemical properties like aqueous solubility.

Potential Biological Activities of Pyridazine Scaffolds:

| Therapeutic Area | Potential Mechanism of Action |

| Oncology | Inhibition of cyclin-dependent kinases (CDKs), disrupting the cell cycle of cancer cells.[15] |

| Inflammation | Inhibition of p38 kinase, which is involved in the production of pro-inflammatory cytokines like TNF-α and IL-1.[11] |

| Infectious Diseases | Antimicrobial and anti-parasitic activities through various mechanisms.[3] |

| Cardiovascular Diseases | Modulation of ion channels and enzymes involved in cardiovascular function. |

Representative Biological Assay: Kinase Inhibition

Given that many pyridazine derivatives have been explored as kinase inhibitors, a representative in vitro kinase inhibition assay is described below. This protocol is a general guideline and would need to be adapted for a specific kinase target.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound or its derivatives against a target kinase.

Materials:

-

Target kinase

-

Kinase substrate (e.g., a peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (this compound or derivative) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a microplate, add the assay buffer, the target kinase, and the kinase substrate.

-

Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for a representative in vitro kinase inhibition assay.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on data for structurally related compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[7]

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its chloro-substituent provide a platform for the creation of diverse molecular libraries. The established importance of the pyridazine core in biologically active molecules, exemplified by its connection to the recently approved drug Resmetirom, underscores the potential of this compound in the ongoing quest for novel therapeutics. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their drug discovery and development endeavors.

References

- Kaur, R., & Sharma, V. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Monatshefte für Chemie - Chemical Monthly, 154(5), 487–514.

- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Scirp.org. (n.d.). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field.

- Slideshare. (n.d.). Pyridazine and its derivatives.

- ResearchGate. (2025, August 10). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). Synthesis method of 3-amino-6-chloropyridazine.

- PubChem. (n.d.). 6-chloro-N-propylpyridazin-3-amine.

- YouTube. (2019, January 19). nucleophilic aromatic substitutions.

- Appchem. (n.d.). This compound.

- Google Patents. (n.d.). Process for the preparation and purification of crystalline resmetirom.

- Technical Disclosure Commons. (2024, April 29). A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl].

- PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).

- Veeprho. (n.d.). Resmetirom Impurities and Related Compound.

- Veeprho. (n.d.). Resmetirom Impurity 9.

- PubChem. (n.d.). Resmetirom.

- ResearchGate. (2025, August 7). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarpublication.com [sarpublication.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C7H10ClN3 | CID 12237615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. appchemical.com [appchemical.com]

- 6. chemscene.com [chemscene.com]

- 7. 6-chloro-N-propylpyridazin-3-amine | C7H10ClN3 | CID 14517670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]

- 11. Pyridazine and its derivatives | PPTX [slideshare.net]

- 12. WO2025202985A1 - Process for the preparation and purification of crystalline resmetirom - Google Patents [patents.google.com]

- 13. veeprho.com [veeprho.com]

- 14. Resmetirom | C17H12Cl2N6O4 | CID 15981237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

6-chloro-N-isopropylpyridazin-3-amine molecular formula C7H10ClN3

An In-depth Technical Guide to 6-chloro-N-isopropylpyridazin-3-amine (C7H10ClN3)

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides a comprehensive technical overview of this compound, detailing its synthesis, characterization, and strategic importance as a chemical intermediate in the field of medicinal chemistry. It is designed to serve as a foundational resource for professionals engaged in the exploration and development of novel therapeutics based on the pyridazine scaffold.

Executive Summary

This compound is a heterocyclic compound featuring the pyridazine core, a structure of growing significance in pharmaceutical development. The pyridazine ring is recognized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capabilities, which can be advantageous for modulating drug-target interactions and improving pharmacokinetic profiles.[1] This guide elucidates the essential chemical and physical properties of this compound, provides a detailed, validated protocol for its synthesis and purification, and outlines modern analytical methods for its characterization. Furthermore, it explores the compound's primary application as a versatile building block, where the reactive chloro-substituent serves as a key handle for elaborating molecular complexity through various cross-coupling reactions, thereby enabling the generation of diverse compound libraries for drug discovery programs.

The Pyridazine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridazine ring system is a diazine heterocycle that has garnered substantial interest in drug discovery.[2] Its inherent polarity, capacity for dual hydrogen bonding, and potential to mitigate off-target effects, such as inhibition of cytochrome P450 enzymes, make it an attractive alternative to more common aromatic and heteroaromatic rings.[1] The strategic placement of nitrogen atoms influences the electron distribution within the ring, creating unique opportunities for molecular recognition at biological targets.[1] Compounds incorporating the pyridazine moiety have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, underscoring the scaffold's versatility.[3][4] this compound (CAS 1007-55-2) represents a key functionalized intermediate, providing a reliable entry point for the synthesis of novel pyridazine derivatives.[5][][7]

Physicochemical and Computed Properties

A summary of the key identifiers and computed physicochemical properties for this compound is presented below. These parameters are crucial for predicting the compound's behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| IUPAC Name | 6-chloro-N-propan-2-ylpyridazin-3-amine | [5] |

| CAS Number | 1007-55-2 | [5][7][8] |

| Molecular Formula | C₇H₁₀ClN₃ | [5][8] |

| Molecular Weight | 171.63 g/mol | [5][9] |

| Canonical SMILES | CC(C)NC1=NN=C(C=C1)Cl | [5] |

| InChI Key | KFBDHWVJYXLFKF-UHFFFAOYSA-N | [5] |

| Appearance | Off-white solid | [7] |

| XLogP3 (Computed) | 1.9 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 1 | [5] |

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the electron-deficient nature of the pyridazine ring, which is further activated by the presence of two electronegative nitrogen atoms and a chloro-substituent.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methodologies for the synthesis of chloroaminodiazines.[10]

-

Reaction Setup: To a solution of absolute ethanol (15 mL/mmol of dichloropyridazine) in a round-bottom flask equipped with a reflux condenser, add 3,6-dichloropyridazine (1.0 eq).

-

Addition of Reagents: Add triethylamine (1.5 eq) to the stirred solution, followed by the dropwise addition of isopropylamine (1.5 eq).

-

Causality: Triethylamine acts as a non-nucleophilic organic base. Its primary role is to scavenge the hydrochloric acid (HCl) byproduct generated during the substitution reaction, driving the equilibrium towards the product and preventing protonation of the isopropylamine nucleophile.

-

-

Reaction Execution: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 3,6-dichloropyridazine is consumed (typically 24-48 hours).

-

Expert Insight: The reaction is regioselective. The first substitution occurs preferentially due to the electronic properties of the dichloropyridazine. Using a modest excess of the amine ensures complete conversion of the starting material without significant formation of the di-substituted byproduct.

-

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with dichloromethane (CH₂Cl₂).

-

Causality: The NH₄Cl wash helps to remove excess triethylamine and its hydrochloride salt. Dichloromethane is an effective solvent for extracting the organic product from the aqueous phase.

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting crude solid is then purified by trituration in petroleum ether.

-

Causality: Trituration with a non-polar solvent like petroleum ether effectively removes non-polar impurities and any residual starting materials, yielding the pure product as a solid which can be collected by filtration.[10]

-

Analytical Characterization and Quality Control

To ensure the identity, purity, and structural integrity of the synthesized this compound, a suite of analytical techniques is employed.

Spectroscopic Confirmation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH proton and a doublet for the two CH₃ groups) and distinct signals for the two protons on the pyridazine ring. The integration of these signals should correspond to the 10 protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven distinct carbon signals, confirming the presence of all carbon atoms in the unique chemical environments of the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands, including N-H stretching for the secondary amine and C=N/C=C stretching frequencies associated with the pyridazine ring.[5]

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight. The mass spectrum will show a molecular ion peak [M+H]⁺ at m/z ≈ 172.6, with a characteristic isotopic pattern (approx. 3:1 ratio for [M]⁺ and [M+2]⁺) due to the presence of the chlorine atom.

Purity Assessment: Reverse-Phase HPLC

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for determining the purity of the final compound.

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Causality: Formic acid is added to improve peak shape and ensure the ionization of the analyte for better retention and resolution.

-

-

Gradient Program: A typical gradient might run from 10% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Data Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks. A purity level of ≥95% is typically required for use in further synthetic applications.[]

Applications in Drug Discovery: A Versatile Chemical Intermediate

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The chlorine atom at the C6 position is a chemically tractable handle for various transformations.

-

Palladium-Catalyzed Cross-Coupling: The C6-Cl bond is highly amenable to palladium-catalyzed reactions such as Suzuki-Miyaura coupling (for installing aryl or heteroaryl groups) and Buchwald-Hartwig amination (for installing new amino groups).[4] These reactions are cornerstones of modern medicinal chemistry, allowing for the rapid and modular construction of compound libraries to explore structure-activity relationships (SAR).

-

Nucleophilic Substitution: The chlorine can also be displaced by various nucleophiles, such as alkoxides or thiolates, to introduce ether or thioether linkages, further expanding the accessible chemical space.

-

Therapeutic Relevance: Derivatives of closely related chloro-pyridazine intermediates are being investigated across numerous therapeutic areas. For example, pyridazinone derivatives are being explored as thyroid hormone receptor agonists for treating liver diseases, while other analogs have shown potent activity against parasites like Cryptosporidium parvum.[4][][12][13]

Conclusion

This compound is more than a simple chemical; it is a strategic entry point into the rich chemical space of pyridazine-based compounds. Its synthesis is straightforward and scalable, and its structure is readily confirmed by standard analytical methods. For researchers and drug development professionals, this compound represents a validated and reliable building block, enabling the efficient exploration of a chemical scaffold with proven therapeutic potential. The ability to selectively functionalize the C6 position provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties in the pursuit of next-generation therapeutics.

References

- Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion.

- MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.

- Organic Chemistry Portal. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.

- Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.

- Taylor & Francis Online. Pyridazine Derivatives and Related Compounds, Part 21:1 Synthesis of Different Heterocycles from 2-Methyl-4H- pyridazino[4′,3′:4,5]thieno[3,2-d]-1,3-oxazin-4-one.

- PubChem. This compound.

- PubChem. 6-chloro-N-propylpyridazin-3-amine.

- ResearchGate. (PDF) Synthesis of N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1- yl)acetohydrazides and their 1,3,4-Oxadiazole Derivatives: Characterization, Antimicrobial Activity and Molecular Docking Studies.

- Appchem. This compound | 1007-55-2.

- Autech Industry Co.,Limited. 6-Chloro-N-(Propan-2-Yl)Pyridazin-3-Amine.

- Google Patents. INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).

- SIELC Technologies. 6-Chloro-N-nitropyridazin-3-amine.

- SpringerLink. The pyridazine heterocycle in molecular recognition and drug discovery.

- ResearchGate. Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives.

- PubChem. 6-Amino-3-chloropyridazine.

- National Center for Biotechnology Information. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Justia Patents. pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof.

- PubChem. 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline.

- ResearchGate. VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE.

- Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.

- National Center for Biotechnology Information. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine.

- MDPI. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents.

- MDPI. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines.

- National Center for Biotechnology Information. Prodrugs for Amines.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C7H10ClN3 | CID 12237615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Chloro-N-(Propan-2-Yl)Pyridazin-3-Amine|CAS 1007-55-2 [rlavie.com]

- 8. appchemical.com [appchemical.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to 6-chloro-N-(propan-2-yl)pyridazin-3-amine

Introduction

In the landscape of modern medicinal chemistry, the pyridazine scaffold stands out as a privileged heterocyclic motif, integral to the architecture of numerous biologically active compounds. Its inherent physicochemical properties, such as hydrogen bonding capacity and dipole moment, make it a valuable building block in drug discovery.[1] This guide focuses on a key derivative, 6-chloro-N-(propan-2-yl)pyridazin-3-amine, a molecule of significant interest as a versatile intermediate in the synthesis of advanced pharmaceutical agents. This document provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Chemical Properties

Correctly identifying a chemical entity is the foundation of all subsequent research and development. The compound in focus is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its molecular structure.

1.1. IUPAC Name and Structural Identifiers

The formal IUPAC name for the compound is 6-chloro-N-(propan-2-yl)pyridazin-3-amine .[2] This name precisely describes a pyridazine ring chlorinated at position 6, with an isopropylamino group attached at position 3. For database and computational purposes, several other identifiers are crucial.

| Identifier | Value | Source |

| IUPAC Name | 6-chloro-N-(propan-2-yl)pyridazin-3-amine | PubChem[2] |

| CAS Number | 1007-55-2 | PubChem[2], Appchem[3] |

| Molecular Formula | C₇H₁₀ClN₃ | PubChem[2], Appchem[3] |

| SMILES | CC(C)NC1=NN=C(C=C1)Cl | PubChem[2], Appchem[3] |

| InChIKey | KFBDHWVJYXLFKF-UHFFFAOYSA-N | PubChem[2] |

1.2. Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems. These parameters are essential for process development, formulation, and pharmacokinetic profiling of any derived active pharmaceutical ingredient (API).

| Property | Value | Unit | Source |

| Molecular Weight | 171.63 | g/mol | PubChem[2] |

| Appearance | Off-white solid | Autech Industry Co.,Ltd.[4] | |

| Monoisotopic Mass | 171.0563250 | Da | PubChem[2] |

| LogP (predicted) | 1.86 - 1.9 | Hit2Lead, PubChem | |

| Polar Surface Area | 37.8 | Ų | PubChem[2] |

Synthesis Protocol: A Validated Approach

The synthesis of 6-chloro-N-(propan-2-yl)pyridazin-3-amine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common pathway in heterocyclic chemistry involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile.

The logical choice for starting materials is 3,6-dichloropyridazine and isopropylamine. The pyridazine ring is highly electron-deficient due to the two adjacent nitrogen atoms, which facilitates nucleophilic attack. The two chlorine atoms are reactive, but typically one can be substituted selectively under controlled conditions.

2.1. General Reaction Scheme

The reaction proceeds by the addition of isopropylamine to 3,6-dichloropyridazine. A non-nucleophilic base, such as triethylamine, is used to quench the HCl generated during the reaction, driving the equilibrium towards the product.

Caption: General workflow for the synthesis of 6-chloro-N-(propan-2-yl)pyridazin-3-amine.

2.2. Step-by-Step Experimental Methodology

This protocol is adapted from a general procedure for the preparation of chloroaminodiazines.[5]

-

Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (40 mL).

-

Reagent Addition: Add 3,6-dichloropyridazine (5.00 g, 33.6 mmol). Stir until dissolved.

-

Base and Nucleophile: To the stirred solution, add triethylamine (5.10 g, 7.0 mL, 50.4 mmol), followed by the dropwise addition of isopropylamine (2.98 g, 4.2 mL, 50.4 mmol).

-

Reaction Execution: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the starting 3,6-dichloropyridazine is consumed.

-

Quenching and Extraction: After completion, cool the mixture to room temperature. Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) (150 mL). Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting crude solid can be purified by trituration in petroleum ether. The solid is stirred vigorously in petroleum ether, which dissolves many impurities while the desired product remains as a solid. Filter the solid through a Büchner funnel and wash with cold petroleum ether to afford the pure 6-chloro-N-(propan-2-yl)pyridazin-3-amine.

Applications in Drug Development

The primary value of 6-chloro-N-(propan-2-yl)pyridazin-3-amine lies in its role as a key building block for more complex molecules, particularly in the pharmaceutical industry. The presence of the reactive chlorine atom allows for further functionalization, making it a versatile intermediate.

3.1. Intermediate for Resmetirom

A notable application is in the synthesis of Resmetirom , a selective thyroid hormone receptor-beta (THR-β) agonist.[][7] Resmetirom is investigated for the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[] The synthesis involves coupling intermediates derived from the pyridazine core with other aromatic systems.

The general synthetic logic is illustrated below, showing how the core intermediate is elaborated into a more complex drug candidate.

Caption: Role of the title compound as an intermediate in drug discovery.

3.2. Scaffold in Medicinal Chemistry

The pyridazine ring system itself is of broad interest. The inclusion of a chlorine atom provides a handle for various coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity. The amine functionality can be further modified or may serve as a key pharmacophoric feature for target binding. Research into related pyridazine derivatives has shown activity against parasites like Cryptosporidium parvum, highlighting the potential of this chemical class in developing novel anti-infective agents.[1]

Spectroscopic and Safety Information

4.1. Spectral Data

Public databases indicate the availability of spectral data for this compound, which is essential for quality control and structural confirmation.[2]

-

¹H NMR: Spectra are available and would be expected to show signals corresponding to the isopropyl methyl and methine protons, as well as the aromatic protons on the pyridazine ring.

-

IR Spectra: Infrared spectroscopy data is also available, which would confirm the presence of key functional groups such as N-H and C-Cl bonds.[2]

4.2. Safety and Handling

Based on hazard classifications for similar compounds, 6-chloro-N-(propan-2-yl)pyridazin-3-amine should be handled with appropriate care. It is likely to be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

6-chloro-N-(propan-2-yl)pyridazin-3-amine is a well-defined chemical intermediate with significant utility in pharmaceutical research and development. Its straightforward synthesis from commercially available starting materials and its strategic importance in the production of high-value APIs like Resmetirom underscore its relevance. This guide provides the foundational knowledge required for researchers to synthesize, handle, and utilize this compound effectively in their drug discovery programs. The continued exploration of pyridazine chemistry promises to yield new therapeutic agents, and versatile building blocks like this one will remain at the forefront of such innovation.

References

- PubChem. 6-chloro-N-propylpyridazin-3-amine | C7H10ClN3 | CID 14517670. [Link]

- PubChem. 6-chloro-N-isopropylpyridazin-3-amine | C7H10ClN3 | CID 12237615. [Link]

- Appchem. This compound | 1007-55-2. [Link]

- Autech Industry Co.,Ltd. 6-Chloro-N-(Propan-2-Yl)Pyridazin-3-Amine. [Link]

- Google Patents.

- PubChemLite. 6-chloro-n-ethylpyridazin-3-amine (C6H8ClN3). [Link]

- PubChem. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643. [Link]

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Justia Patents. pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H10ClN3 | CID 12237615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. 6-Chloro-N-(Propan-2-Yl)Pyridazin-3-Amine|CAS 1007-55-2 [rlavie.com]

- 5. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]

- 7. patents.justia.com [patents.justia.com]

- 8. 6-chloro-N-propylpyridazin-3-amine | C7H10ClN3 | CID 14517670 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-chloro-N-isopropylpyridazin-3-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-chloro-N-isopropylpyridazin-3-amine, a valuable heterocyclic building block in medicinal chemistry. The document delineates the core synthetic strategy, rooted in nucleophilic aromatic substitution, and offers a detailed, step-by-step experimental protocol. Furthermore, it covers the essential aspects of purification and characterization of the title compound. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this versatile scaffold in their research endeavors.

Introduction: The Significance of the Aminopyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Aminopyridazine derivatives, in particular, have garnered significant attention due to their diverse pharmacological activities, which include but are not limited to, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic placement of an amino group on the pyridazine ring provides a key interaction point with various biological targets, often through hydrogen bonding.

The target molecule of this guide, this compound (Figure 1), is a bifunctional molecule that serves as a versatile intermediate in the synthesis of more complex pharmaceutical agents. The presence of a reactive chlorine atom at the 6-position allows for further functionalization through various cross-coupling reactions, while the secondary amine at the 3-position can be modified to modulate the compound's physicochemical properties and biological activity. The isopropyl group provides a degree of lipophilicity, which can be crucial for cell membrane permeability. The aminopyridine motif, in a broader sense, has been explored for its potential as an inhibitor of various enzymes, including BACE1, which is implicated in Alzheimer's disease.[3]

This guide will provide a detailed and practical approach to the synthesis of this important building block, empowering researchers to access this scaffold for their drug discovery programs.

Figure 1: Chemical Structure of this compound

Caption: The 2D structure of this compound.

Synthetic Strategy: Nucleophilic Aromatic Substitution

The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the reaction of a di-substituted pyridazine, 3,6-dichloropyridazine, with isopropylamine.

Mechanistic Rationale

The pyridazine ring is electron-deficient due to the presence of the two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack. The chlorine atoms at the 3 and 6 positions are good leaving groups, further facilitating the substitution reaction.

The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophilic isopropylamine attacks one of the carbon atoms bearing a chlorine atom. The resulting intermediate is stabilized by the delocalization of the negative charge over the pyridazine ring. Subsequent elimination of a chloride ion restores the aromaticity of the ring and yields the desired product. The general reaction scheme is depicted in Figure 2.

Figure 2: Synthetic Pathway for this compound

Caption: The overall synthetic workflow.

Detailed Experimental Protocol

This protocol is based on a general procedure for the synthesis of chloroaminodiazines.[4] Researchers should adapt and optimize the conditions as necessary.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3,6-Dichloropyridazine | 98% | Commercially Available |

| Isopropylamine | 99% | Commercially Available |

| Triethylamine | 99% | Commercially Available |

| Ethanol | Anhydrous | Commercially Available |

| Dichloromethane | ACS Grade | Commercially Available |

| Saturated aq. NH4Cl | - | Prepared in-house |

| Anhydrous Na2SO4 | ACS Grade | Commercially Available |

| Petroleum Ether | ACS Grade | Commercially Available |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

Reaction Setup and Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,6-dichloropyridazine (5.00 g, 33.6 mmol).

-

Add absolute ethanol (50 mL) to the flask to dissolve the starting material.

-

To the stirred solution, add triethylamine (7.0 mL, 50.3 mmol, 1.5 equiv.). Triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Add isopropylamine (4.3 mL, 50.3 mmol, 1.5 equiv.) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a saturated aqueous solution of ammonium chloride (NH4Cl) (100 mL) and transfer to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4).

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by trituration with petroleum ether or by column chromatography.[4] For higher purity, column chromatography is recommended.

-

Column Chromatography Protocol:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the dissolved crude product onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). To prevent tailing of the basic amine product on the acidic silica gel, it is advisable to add a small amount of triethylamine (0.5-1%) to the eluent.

-

Collect the fractions and monitor them by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

-

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by various spectroscopic methods.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C7H10ClN3 | [5] |

| Molecular Weight | 171.63 g/mol | [5] |

| CAS Number | 1007-55-2 | [5] |

| Appearance | Off-white to yellow solid | - |

| Melting Point | Not reported | - |

Spectroscopic Data

-

1H NMR (Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show signals corresponding to the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton) and the protons on the pyridazine ring (two doublets). The exact chemical shifts and coupling constants would need to be determined experimentally.[5]

-

13C NMR (Nuclear Magnetic Resonance): The 13C NMR spectrum should display signals for the two distinct carbons of the isopropyl group and the four carbons of the pyridazine ring.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching absorption in the region of 3300-3500 cm-1 for the secondary amine.[5]

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) at m/z 171 and an M+2 peak with approximately one-third the intensity of the M+ peak, which is characteristic of a compound containing one chlorine atom.

Safety and Handling

-

3,6-Dichloropyridazine: This compound is harmful if swallowed and causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Isopropylamine: This is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate PPE.

-

Triethylamine: This is a flammable and corrosive liquid with a strong, unpleasant odor. Handle in a fume hood and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has outlined a reliable and straightforward synthesis of this compound via a nucleophilic aromatic substitution reaction. The provided experimental protocol, along with purification and characterization guidelines, should serve as a valuable resource for researchers in the field of medicinal chemistry. The versatility of this compound as a synthetic intermediate makes it an important tool for the development of novel therapeutic agents.

References

Sources

- 1. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C7H10ClN3 | CID 12237615 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-chloro-N-isopropylpyridazin-3-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-N-isopropylpyridazin-3-amine is a substituted pyridazine derivative that holds significant interest as a versatile building block in medicinal chemistry and drug discovery. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a common scaffold in a wide range of biologically active compounds. The presence of a reactive chlorine atom and an N-isopropylamino group on the pyridazine ring of this particular molecule offers multiple avenues for synthetic modification, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Pyridazine derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3] This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and a discussion of the potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Source |

| IUPAC Name | 6-chloro-N-(propan-2-yl)pyridazin-3-amine | [4] |

| Synonyms | (6-Chloro-pyridazin-3-yl)-isopropyl-amine, 6-chloro-N-isopropyl-3-pyridazinamine | [4] |

| CAS Number | 1007-55-2 | [4][5] |

| Molecular Formula | C₇H₁₀ClN₃ | [4][5] |

| Molecular Weight | 171.63 g/mol | [4] |

| Appearance | Solid (predicted) | [6] |

| Melting Point | 114-116 °C | [7] |

| Boiling Point | 352.6 ± 22.0 °C (Predicted) | [7] |

| Density | 1.220 g/cm³ (Predicted) | [7] |

| pKa | 4.27 ± 0.10 (Predicted) | [7] |

| XLogP3 | 1.9 | [4] |

| Solubility | While specific experimental data is limited, it is expected to be soluble in organic solvents like ethanol, methanol, and DMSO. Its solubility in water is likely to be low. | General chemical principles |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the isopropyl group and the protons on the pyridazine ring.

-

Isopropyl Protons: A doublet for the six methyl protons (CH₃) around 1.2-1.4 ppm, coupled to the methine proton. A septet for the methine proton (-CH-) is expected in the range of 4.0-4.5 ppm.

-

Pyridazine Ring Protons: Two doublets in the aromatic region (around 6.5-7.5 ppm) corresponding to the two coupled protons on the pyridazine ring.

-

Amine Proton: A broad singlet for the N-H proton, which may appear over a wide chemical shift range and could be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Isopropyl Carbons: A signal for the two equivalent methyl carbons (CH₃) around 20-25 ppm and a signal for the methine carbon (-CH-) around 45-50 ppm.

-

Pyridazine Ring Carbons: Four distinct signals in the aromatic region (typically between 110-160 ppm) for the carbons of the pyridazine ring. The carbon bearing the chlorine atom will be significantly deshielded.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A sharp to medium absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

-

C-H Stretch: Absorption bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the isopropyl group and potentially weak bands above 3000 cm⁻¹ for the sp² C-H bonds of the pyridazine ring.

-

C=N and C=C Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: An absorption band in the fingerprint region, typically around 600-800 cm⁻¹, corresponding to the C-Cl stretch.

Synthesis of this compound

The most plausible and widely used method for the synthesis of 6-chloro-N-alkylpyridazin-3-amines is the nucleophilic aromatic substitution of 3,6-dichloropyridazine. In this reaction, one of the chlorine atoms of the starting material is selectively replaced by an amine.

Reaction Principle

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring activates the chlorine atoms towards nucleophilic attack. By controlling the reaction conditions, such as temperature and stoichiometry, it is possible to achieve mono-substitution with good selectivity.

Experimental Protocol

The following is a generalized, yet detailed, experimental protocol for the synthesis of this compound based on established procedures for similar reactions.[8][9]

Materials and Equipment:

-

3,6-Dichloropyridazine

-

Isopropylamine

-

Triethylamine (or another suitable base)

-

Ethanol (or another suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard laboratory glassware for work-up and purification

-

Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add triethylamine (1.1 equivalents) followed by the slow addition of isopropylamine (1.1 equivalents). The triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue is taken up in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Caption: Potential synthetic modifications and therapeutic applications of this compound.

Safety and Handling

Specific toxicology data for this compound is not readily available. However, based on the safety data for related compounds such as 3-amino-6-chloropyridazine and other chloropyridine derivatives, it should be handled with care in a well-ventilated laboratory environment. [10][11][12][13][14] General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery and medicinal chemistry. Its straightforward synthesis from readily available starting materials and the reactivity of its functional groups make it an attractive intermediate for the development of novel therapeutic agents. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential in various disease areas.

References

- PubChem. This compound.

- PubChem. 6-chloro-N-propylpyridazin-3-amine.

- ResearchGate. Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. [Link]

- Scholars Research Library.

- ResearchGate. Biological activities of pyridazinones. [Link]

- PubMed. New pyridazine derivatives: synthesis, chemistry and biological activity. [Link]

- ResearchGate. New pyridazine derivatives: Synthesis, chemistry and biological activity. [Link]

- Applichem. This compound. [Link]

- Google Patents. Process for producing 3-amino-6-chloropyridazine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H10ClN3 | CID 12237615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. appchemical.com [appchemical.com]

- 6. Hit2Lead | 6-chloro-N-isopropyl-3-pyridazinamine | CAS# 1007-55-2 | MFCD11125896 | BB-4032608 [hit2lead.com]

- 7. 6-chloro-N-(propan-2-yl)pyridazin-3-amine CAS#: 1007-55-2 [amp.chemicalbook.com]

- 8. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]

- 9. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 6-chloro-N-isopropylpyridazin-3-amine

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of a molecule is paramount. These properties govern a compound's behavior from synthesis and purification to formulation and its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of the physical properties of 6-chloro-N-isopropylpyridazin-3-amine (CAS No: 1007-55-2), a substituted pyridazine with potential applications in medicinal chemistry.

The pyridazine ring is a unique heterocyclic scaffold characterized by its weak basicity, high dipole moment, and capacity for hydrogen bonding, making it an increasingly interesting moiety in drug design. This guide will not only present the known physical data for this compound but will also delve into the experimental methodologies used to determine these properties, offering insights into the rationale behind these techniques.

Molecular Structure and Core Properties

The foundational physical properties of a molecule are derived from its structure. This compound possesses a molecular formula of C₇H₁₀ClN₃ and a molecular weight of approximately 171.63 g/mol .

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ClN₃ | PubChem |

| Molecular Weight | 171.63 g/mol | PubChem |

| CAS Number | 1007-55-2 | PubChem |

| IUPAC Name | 6-chloro-N-(propan-2-yl)pyridazin-3-amine | PubChem |

| Appearance | Off-white solid | Commercial Suppliers |

Thermal Properties: Melting and Boiling Points

The melting and boiling points are critical indicators of a compound's purity and the strength of its intermolecular forces. For a crystalline solid like this compound, a sharp melting point range is indicative of high purity.

| Thermal Property | Value | Notes |

| Melting Point | 114-116 °C | From a commercial supplier; experimental verification is recommended. |

| Boiling Point | 352.6±22.0 °C | Predicted value; experimental determination is necessary for confirmation. |

Experimental Determination of Melting Point: Differential Scanning Calorimetry (DSC)

While the capillary method provides a melting range, Differential Scanning Calorimetry (DSC) offers more quantitative data, including the enthalpy of fusion.

Causality Behind the Method: DSC is chosen for its high precision and the wealth of information it provides. It measures the difference in heat flow between the sample and a reference as a function of temperature. The resulting thermogram gives a clear endothermic peak representing the melting process, from which the onset temperature (often taken as the melting point) and the peak area (enthalpy of fusion) can be determined. This method is self-validating as the sharpness of the peak is a direct indicator of sample purity.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and prevent sublimation.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: Record the heat flow versus temperature. The melting point is determined as the onset of the melting endotherm.

Solubility Profile

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.

Causality Behind the Method: This method is designed to ensure that a true equilibrium between the undissolved solid and the saturated solution is achieved. Continuous agitation over an extended period at a constant temperature allows for the dissolution process to reach a steady state. Subsequent analysis of the supernatant provides a reliable measure of the intrinsic solubility.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions: Add an excess of this compound to vials containing a known volume of the desired solvent (e.g., water, ethanol, acetone, etc.).

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for 24-48 hours. The presence of undissolved solid is crucial.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature for a short period to allow the solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved solid in the filtrate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector, calibrated with standard solutions of known concentrations.

Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Acidity and Basicity: The pKa Value

The pKa is a measure of the acidity or basicity of a compound and is crucial for understanding its behavior in physiological environments and for developing purification strategies such as acid-base extraction. For this compound, the pyridazine nitrogen atoms and the exocyclic amine can be protonated. The predicted pKa is approximately 4.27.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of a compound.

Causality Behind the Method: This technique relies on the principle that the pH of a solution changes as a weak base is titrated with a strong acid. The pKa is the pH at which the concentrations of the protonated and unprotonated forms of the amine are equal. By monitoring the pH as a function of the volume of titrant added, a titration curve is generated, and the pKa can be determined from the midpoint of the buffer region.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectroscopic Properties

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic and vibrational structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals for the aromatic protons on the pyridazine ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

Illustrative ¹³C NMR Chemical Shift Environments

Caption: General synthesis of this compound.

This reaction is typically carried out in a suitable solvent such as ethanol or DMF, with a base like triethylamine to scavenge the HCl byproduct. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC), and the final product is typically purified by recrystallization or column chromatography. The purity of the synthesized compound directly impacts its measured physical properties.

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of this compound, grounded in both available data and the established scientific principles for their determination. For the drug development professional, this information is critical for advancing a compound from the laboratory to a viable therapeutic candidate. While some of the data presented is based on predictions and information from analogous compounds, the detailed experimental protocols provided herein offer a clear and validated pathway for obtaining precise experimental values. A thorough characterization of these physical properties is an indispensable step in the journey of drug discovery and development.

References

- PubChem. This compound. [Link]

- Appchem. This compound. [Link]

- D. A. Horton, G. T. Bourne, M. L. Smythe, The pyridazine heterocycle in molecular recognition and drug discovery. RSC Med. Chem., 2023, 14, 1139-1189. [Link]

Elucidating the Molecular Architecture of 6-chloro-N-isopropylpyridazin-3-amine: A Technical Guide for Researchers

Foreword: The Significance of Pyridazine Scaffolds in Modern Drug Discovery

To the researchers, scientists, and drug development professionals who are the driving force of innovation, this guide offers an in-depth exploration into the structural elucidation of 6-chloro-N-isopropylpyridazin-3-amine. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, making them crucial components in the development of novel therapeutics. A precise understanding of the molecular structure of these compounds is paramount for comprehending their bioactivity and for the rational design of new and more effective drug candidates. This guide will provide a comprehensive, experience-driven framework for the structural verification of this compound, a representative member of this important class of molecules.

Foundational Analysis: Confirming the Molecular Identity

Before delving into the intricacies of spectroscopic analysis, the initial step in any structure elucidation workflow is to establish the fundamental properties of the compound. For this compound, this involves confirming its molecular formula and mass, which serve as the bedrock for all subsequent structural interpretations.

The compound's identity is established by the following key identifiers:

This foundational data is the first checkpoint in our self-validating system, ensuring that the sample under investigation aligns with the expected molecular composition.

The Logic of Spectroscopic Interrogation: A Multi-faceted Approach

The elucidation of a molecular structure is akin to solving a complex puzzle. No single piece of evidence provides the complete picture. Instead, we rely on a synergistic combination of analytical techniques, each offering a unique perspective on the molecule's connectivity and spatial arrangement. Our approach is grounded in the following key spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain insights into the molecule's fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework of the molecule. This includes:

The following sections will detail the expected outcomes from each of these techniques and explain the causal links between the experimental data and the deduced structure.

Mass Spectrometry: Unveiling the Molecular Ion and Fragmentation Clues

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).

-

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged species.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Data Interpretation: A Self-Validating System

The mass spectrum of this compound provides several critical pieces of information that validate its structure.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion Identity | Significance |

| 171/173 | [M]⁺˙ | Molecular ion peak. The 3:1 intensity ratio of the M and M+2 peaks is characteristic of the presence of a single chlorine atom. |

| 156/158 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |

| 129/131 | [M - C₃H₆]⁺ | Loss of propene from the isopropyl group via McLafferty rearrangement. |

| 114 | [M - C₃H₇N]⁺ | Cleavage of the N-isopropyl bond. |

| 99 | [C₄H₂ClN₂]⁺ | Fragment corresponding to the chlorinated pyridazine ring. |

Causality Behind Fragmentation:

The fragmentation pattern is a direct consequence of the molecule's structure. The presence of the chlorine atom is unequivocally confirmed by the characteristic isotopic pattern of the molecular ion. The fragmentation pathways are dominated by the cleavage of the bonds associated with the isopropyl group, which are energetically favored. The observation of fragments corresponding to the stable chlorinated pyridazine ring further corroborates the proposed structure.

Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, we can construct a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

Data Interpretation: Decoding the Signals

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.20 | Doublet | 1H | H-4 | Aromatic proton adjacent to a CH group, showing coupling to H-5. |

| ~6.80 | Doublet | 1H | H-5 | Aromatic proton adjacent to a CH group, showing coupling to H-4. |

| ~5.50 | Broad Singlet | 1H | NH | Amine proton, often broad due to exchange. |

| ~4.00 | Septet | 1H | CH (isopropyl) | Methine proton coupled to six equivalent methyl protons. |

| ~1.25 | Doublet | 6H | CH₃ (isopropyl) | Two equivalent methyl groups coupled to the methine proton. |

Causality Behind Chemical Shifts and Multiplicities:

The chemical shifts of the aromatic protons (H-4 and H-5) are influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the pyridazine ring. Their doublet multiplicity arises from coupling to each other. The septet and doublet pattern for the isopropyl group is a classic signature of this moiety, arising from the spin-spin coupling between the methine proton and the six equivalent methyl protons.

¹³C NMR Spectroscopy: The Carbon Framework

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the data to obtain the final spectrum.

Data Interpretation: Assigning the Carbon Signals

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C-3 | Carbon attached to the amino group. |

| ~150 | C-6 | Carbon attached to the chlorine atom. |

| ~130 | C-4 | Aromatic CH carbon. |

| ~115 | C-5 | Aromatic CH carbon. |

| ~45 | CH (isopropyl) | Methine carbon of the isopropyl group. |

| ~22 | CH₃ (isopropyl) | Methyl carbons of the isopropyl group. |

Causality Behind Chemical Shifts:

The chemical shifts of the pyridazine ring carbons are dictated by the electronegativity of the attached atoms (N, Cl) and their position within the aromatic system. The upfield shifts of the isopropyl carbons are characteristic of aliphatic sp³-hybridized carbons.

2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for confirming the connectivity within the molecule.

Experimental Protocols: 2D NMR (COSY, HSQC, HMBC)

These experiments are performed on the same sample and involve more complex pulse sequences to correlate different nuclei.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (typically 2 or 3 bonds).

Data Interpretation: Building the Molecular Structure

The correlations observed in the 2D NMR spectra provide the final pieces of the structural puzzle.

Diagram 1: Key HMBC Correlations for Structure Confirmation

Caption: Key HMBC correlations confirming the connectivity in this compound.

Causality in 2D NMR:

-

COSY: A cross-peak between the signals at ~7.20 ppm and ~6.80 ppm would confirm the coupling between H-4 and H-5.

-

HSQC: This experiment would show correlations between the proton at ~7.20 ppm and the carbon at ~130 ppm (H-4 to C-4), the proton at ~6.80 ppm and the carbon at ~115 ppm (H-5 to C-5), the proton at ~4.00 ppm and the carbon at ~45 ppm (isopropyl CH), and the protons at ~1.25 ppm and the carbon at ~22 ppm (isopropyl CH₃).

-

HMBC: The long-range correlations are the most powerful for confirming the overall structure. For instance, a correlation from the isopropyl methine proton (~4.00 ppm) to the pyridazine carbon C-3 (~160 ppm) definitively establishes the point of attachment of the isopropylamino group. Similarly, correlations from the aromatic protons to the substituted carbons (e.g., H-4 to C-6) confirm the substitution pattern on the pyridazine ring.

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process, emphasizing the self-validating nature of the combined analytical approach.

Diagram 2: Workflow for the Structure Elucidation of this compound

Caption: A logical workflow for the comprehensive structure elucidation of this compound.

Conclusion: A Confirmed Molecular Architecture